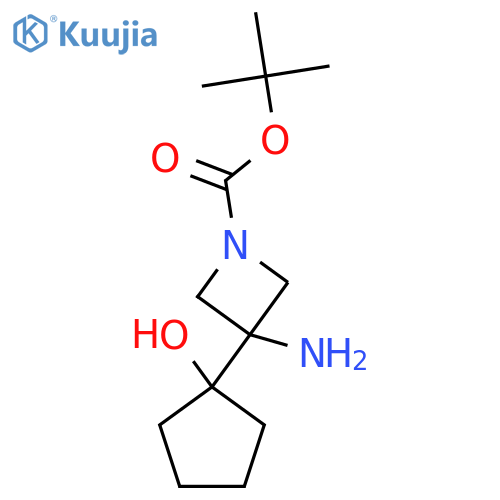

Cas no 2171975-06-5 (tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate)

tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate

- EN300-1643855

- 2171975-06-5

-

- インチ: 1S/C13H24N2O3/c1-11(2,3)18-10(16)15-8-12(14,9-15)13(17)6-4-5-7-13/h17H,4-9,14H2,1-3H3

- InChIKey: WUHKYMUEFFJPNW-UHFFFAOYSA-N

- ほほえんだ: OC1(CCCC1)C1(CN(C(=O)OC(C)(C)C)C1)N

計算された属性

- せいみつぶんしりょう: 256.17869263g/mol

- どういたいしつりょう: 256.17869263g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 337

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 75.8Ų

tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1643855-0.5g |

tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate |

2171975-06-5 | 0.5g |

$1440.0 | 2023-06-04 | ||

| Enamine | EN300-1643855-1.0g |

tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate |

2171975-06-5 | 1g |

$1500.0 | 2023-06-04 | ||

| Enamine | EN300-1643855-50mg |

tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate |

2171975-06-5 | 50mg |

$1261.0 | 2023-09-22 | ||

| Enamine | EN300-1643855-250mg |

tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate |

2171975-06-5 | 250mg |

$1381.0 | 2023-09-22 | ||

| Enamine | EN300-1643855-0.1g |

tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate |

2171975-06-5 | 0.1g |

$1320.0 | 2023-06-04 | ||

| Enamine | EN300-1643855-0.25g |

tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate |

2171975-06-5 | 0.25g |

$1381.0 | 2023-06-04 | ||

| Enamine | EN300-1643855-5000mg |

tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate |

2171975-06-5 | 5000mg |

$4349.0 | 2023-09-22 | ||

| Enamine | EN300-1643855-2500mg |

tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate |

2171975-06-5 | 2500mg |

$2940.0 | 2023-09-22 | ||

| Enamine | EN300-1643855-1000mg |

tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate |

2171975-06-5 | 1000mg |

$1500.0 | 2023-09-22 | ||

| Enamine | EN300-1643855-100mg |

tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate |

2171975-06-5 | 100mg |

$1320.0 | 2023-09-22 |

tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate 関連文献

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylateに関する追加情報

Comprehensive Overview of tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate (CAS No. 2171975-06-5)

The compound tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate (CAS No. 2171975-06-5) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This azetidine-derived compound features a unique structural framework, combining a hydroxycyclopentyl group with a tert-butyl carboxylate moiety, making it a valuable intermediate in the synthesis of bioactive molecules. Its 3-amino substitution further enhances its utility in drug discovery, particularly in the development of protease inhibitors and receptor modulators.

In recent years, the demand for tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate has surged due to its role in the synthesis of novel therapeutic agents. Researchers are particularly interested in its potential applications in targeting G-protein-coupled receptors (GPCRs) and kinase enzymes, which are critical in treating diseases such as cancer, inflammation, and metabolic disorders. The compound's carboxylate group also makes it a versatile building block for peptide coupling reactions, a technique widely used in the production of peptide-based drugs.

One of the most frequently searched questions related to this compound is: "What are the synthetic routes for tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate?" The answer lies in multi-step organic synthesis, often starting from azetidine-3-carboxylic acid derivatives. The process typically involves Boc protection of the amine group, followed by cyclopentyl ring formation and subsequent functionalization. Advanced techniques such as asymmetric catalysis and microwave-assisted synthesis have been employed to improve yield and enantioselectivity, addressing the growing need for efficient and scalable production methods.

Another hot topic in the scientific community is the compound's potential in central nervous system (CNS) drug development. Its azetidine core is structurally similar to pyrrolidine and piperidine, which are common motifs in CNS-active compounds. This similarity has led to investigations into its use for designing neuroprotective agents and cognitive enhancers. Additionally, its hydroxycyclopentyl group may contribute to improved blood-brain barrier penetration, a critical factor in CNS drug efficacy.

The tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate market is also influenced by trends in green chemistry. Researchers are exploring eco-friendly synthetic routes, such as biocatalysis and solvent-free reactions, to reduce environmental impact. This aligns with the pharmaceutical industry's shift toward sustainable practices, a topic frequently searched in academic and industrial circles. The compound's stability under mild conditions further supports its suitability for green synthesis applications.

From a regulatory perspective, CAS No. 2171975-06-5 is not classified as a hazardous material, making it easier to handle and transport compared to other reactive intermediates. This advantage has contributed to its popularity in contract research organizations (CROs) and custom synthesis services. However, proper storage conditions—such as protection from moisture and light—are recommended to maintain its integrity over time.

In conclusion, tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate represents a cutting-edge intermediate with broad applications in drug discovery and development. Its unique structure, combined with its versatility in synthetic chemistry, positions it as a key player in the advancement of precision medicine and targeted therapies. As research continues to uncover new uses for this compound, its relevance in both academic and industrial settings is expected to grow exponentially.

2171975-06-5 (tert-butyl 3-amino-3-(1-hydroxycyclopentyl)azetidine-1-carboxylate) 関連製品

- 393834-52-1(4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide)

- 189107-45-7(1-methylindazole-5-carbonitrile)

- 1859125-71-5(4-Pyrimidinecarboxylic acid, 6-[(1-methyl-2-propyn-1-yl)amino]-)

- 1030433-47-6(5-(3-Aminothieno2,3-bpyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol)

- 1864074-68-9(Cycloheptyl(thiophen-3-yl)methanamine hydrochloride)

- 1174886-25-9(2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid)

- 2137513-80-3(2-{(benzyloxy)carbonylamino}-3-(2-methyl-1H-imidazol-1-yl)butanoic acid)

- 2229139-31-3(2-chloro-5-(piperidin-3-yloxy)pyridine)

- 1394291-37-2(4-(4-Bromo-3-methoxybenzyl)morpholine)

- 68366-38-1(Butanoic acid, 4-(methylsulfinyl)-2-[[(phenylmethoxy)carbonyl]amino]-,(2S)-)